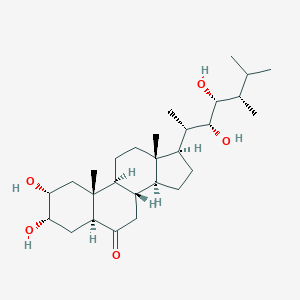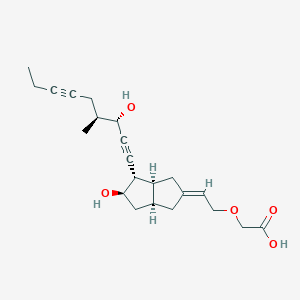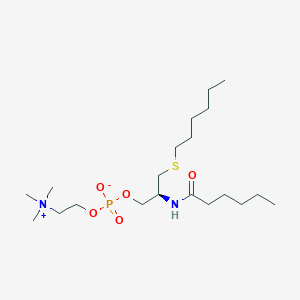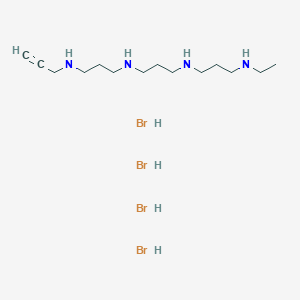
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine, commonly known as EPPU, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU is a modified version of the polyamine spermine, which is a naturally occurring compound in the human body.
Applications De Recherche Scientifique
EPPU has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy. EPPU has also been shown to enhance the formation of new synapses, which is important for learning and memory.
In cancer research, EPPU has been shown to inhibit the activity of the enzyme polyamine oxidase, which is involved in the metabolism of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is often observed in cancer cells. Inhibition of polyamine oxidase by EPPU leads to a decrease in polyamine levels, thereby inhibiting cell growth and proliferation.
Mécanisme D'action
The mechanism of action of EPPU is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. EPPU has been shown to modulate the activity of the NMDA receptor by binding to the glycine site of the receptor. This leads to an increase in the activity of the receptor, which is important for learning and memory.
EPPU has also been shown to inhibit the activity of polyamine oxidase, which leads to a decrease in polyamine levels. This, in turn, leads to a decrease in cell growth and proliferation, making it a potential candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In neuroscience, EPPU has been shown to enhance the formation of new synapses, which is important for learning and memory. It has also been shown to modulate the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EPPU is its potent antiproliferative activity against various cancer cell lines. This makes it a potential candidate for cancer therapy. EPPU has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of EPPU is its toxicity. EPPU has been shown to exhibit toxicity towards normal cells at high concentrations, which limits its potential as a therapeutic agent. Further studies are needed to determine the optimal dosage and delivery method for EPPU.
Orientations Futures
There are several future directions for the research on EPPU. One of the potential applications of EPPU is in the development of new antimicrobial agents. Further studies are needed to determine the efficacy of EPPU against various bacterial and fungal strains.
Another potential application of EPPU is in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Further studies are needed to determine the optimal dosage and delivery method for EPPU in these disorders.
In cancer research, EPPU has shown promise as a potential therapeutic agent. Further studies are needed to determine the efficacy of EPPU in vivo and to determine the optimal dosage and delivery method for cancer therapy.
Conclusion:
In conclusion, EPPU is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. EPPU has been shown to exhibit potent antiproliferative activity against various cancer cell lines, inhibit the growth of bacteria and fungi, modulate the activity of the NMDA receptor, and enhance the formation of new synapses. However, further studies are needed to determine the optimal dosage and delivery method for EPPU in various applications.
Méthodes De Synthèse
The synthesis of EPPU involves a series of chemical reactions starting from the commercially available compound, putrescine. The first step involves the protection of the amino groups of putrescine using a suitable protecting group. This is followed by the introduction of the propargyl group at the N(11) position of the molecule using a propargylating agent. The protected compound is then subjected to a series of deprotection reactions to obtain the final product, EPPU.
Propriétés
Numéro CAS |
151915-03-6 |
|---|---|
Nom du produit |
N(1)-Ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine |
Formule moléculaire |
C14H34Br4N4 |
Poids moléculaire |
578.1 g/mol |
Nom IUPAC |
N-ethyl-N'-[3-[3-(prop-2-ynylamino)propylamino]propyl]propane-1,3-diamine;tetrahydrobromide |
InChI |
InChI=1S/C14H30N4.4BrH/c1-3-8-16-10-6-12-18-14-7-13-17-11-5-9-15-4-2;;;;/h1,15-18H,4-14H2,2H3;4*1H |
Clé InChI |
ZLZGFIVCJIAFTR-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
SMILES canonique |
CCNCCCNCCCNCCCNCC#C.Br.Br.Br.Br |
Autres numéros CAS |
151915-03-6 |
Synonymes |
N(1)-ethyl-N(11)-propargyl-4,8-diazaundecane-1,11-diamine NNPDU PENSpm |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



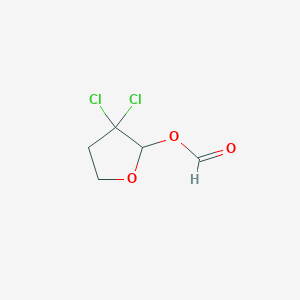
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)
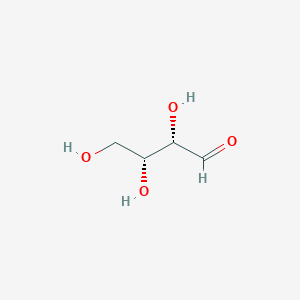
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
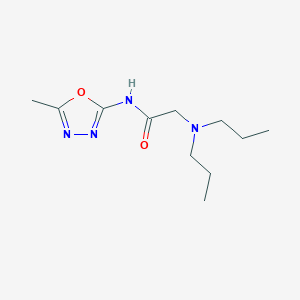
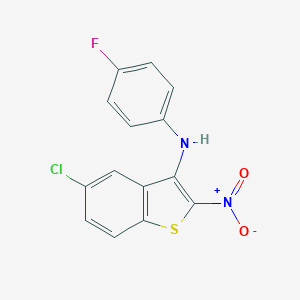
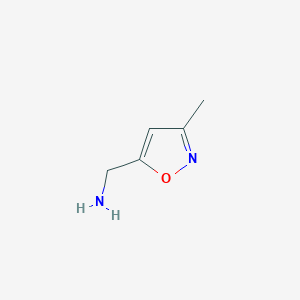
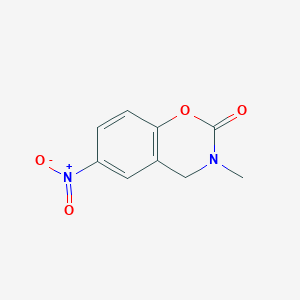
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
